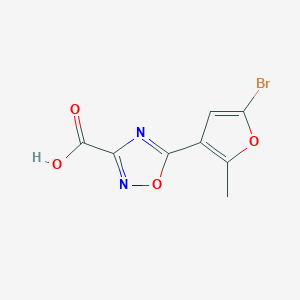

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H5BrN2O4 |

|---|---|

Molecular Weight |

273.04 g/mol |

IUPAC Name |

5-(5-bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H5BrN2O4/c1-3-4(2-5(9)14-3)7-10-6(8(12)13)11-15-7/h2H,1H3,(H,12,13) |

InChI Key |

RHGCUKSTQDKGFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)Br)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Strategy: Cyclodehydration of Amidoximes with Carboxylic Acids

A widely employed approach for 1,2,4-oxadiazole synthesis is the cyclodehydration reaction between amidoximes and carboxylic acids or their derivatives. This method allows the formation of the oxadiazole ring in one step or via a two-step process involving amide intermediates.

- Amidoxime Preparation: The amidoxime is typically synthesized from the corresponding nitrile by reaction with hydroxylamine.

- Coupling with Carboxylic Acid: The amidoxime is then reacted with a carboxylic acid or activated carboxylic acid derivative (e.g., acid chloride, ester) under dehydrating conditions to induce cyclization to the 1,2,4-oxadiazole ring.

This method is supported by the work of K. L. Hull et al., who optimized one-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids using coupling agents such as EDC and HOAt, followed by cyclodehydration with triethylamine at elevated temperatures (100 °C).

Specific Preparation of the 5-(5-Bromo-2-methylfuran-3-yl) Substituent

The 5-bromo-2-methylfuran-3-yl moiety can be introduced by starting with appropriately substituted furan derivatives:

- Bromination of 2-methylfuran: Selective bromination at the 5-position of 2-methylfuran can be achieved using brominating agents under controlled conditions.

- Functionalization at the 3-position: The 3-position of the furan ring is functionalized to introduce a nitrile or amidoxime group, which is necessary for subsequent cyclization.

The brominated furan amidoxime intermediate is then coupled with a carboxylic acid derivative to form the oxadiazole ring.

Cyclization Using Dehydrating Agents

Cyclodehydration to form the oxadiazole ring typically employs dehydrating agents such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or carbodiimide coupling reagents:

- Phosphoryl Chloride (POCl₃): Used to promote ring closure by activating the amide or amidoxime intermediate, often under reflux conditions.

- Carbodiimides (e.g., EDC): Facilitate coupling of amidoximes with carboxylic acids under milder conditions, followed by thermal cyclization.

Alternative One-Pot Synthesis Approaches

Recent advances have demonstrated one-pot synthesis strategies combining amidoxime formation, coupling, and cyclization steps to streamline preparation:

- One-pot reaction of nitriles with hydroxylamine to form amidoximes in situ, followed by direct cyclization with carboxylic acids using coupling agents and base heating.

- These methods improve yields and reduce purification steps, suitable for parallel synthesis and scale-up.

Detailed Preparation Protocol (Example)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Synthesis of 5-bromo-2-methylfuran-3-carbonitrile | Bromination of 2-methylfuran with N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at 0 °C | Selective bromination at 5-position | Moderate to high yield; control of temperature critical to avoid polybromination |

| 2. Conversion to amidoxime | Reaction of 5-bromo-2-methylfuran-3-carbonitrile with hydroxylamine hydrochloride in ethanol/water with base (e.g., sodium acetate) at reflux | Formation of amidoxime intermediate | High yield; purification by recrystallization |

| 3. Coupling with carboxylic acid | Reaction of amidoxime with 3-carboxylic acid derivative (or acid chloride) in presence of EDC and HOAt in DMF at room temperature for 24 h | Formation of amide intermediate | Good yield; mild conditions preserve bromine substituent |

| 4. Cyclodehydration | Heating the reaction mixture with triethylamine at 100 °C for 3 h or refluxing with POCl₃ for 1 h | Cyclization to 1,2,4-oxadiazole ring | High yield; product isolated by extraction and chromatography |

Research Findings and Yield Analysis

Additional Notes on Reaction Optimization

- Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for coupling steps to enhance solubility and reaction rates.

- Temperature Control: Lower temperatures during bromination prevent overbromination; cyclization typically requires elevated temperatures.

- Base Selection: Triethylamine or potassium tert-butoxide can be used to facilitate cyclodehydration.

- Purification: Column chromatography and recrystallization are standard for obtaining pure products.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The furan and oxadiazole rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with furan and oxadiazole rings, with a bromine atom at the 5-position of the furan ring and a carboxylic acid group at the 3-position of the oxadiazole ring. It has a molecular formula of and a molecular weight of 273.04 g/mol . This compound is studied for its potential as an anti-inflammatory agent and for its interactions with biological targets such as enzymes and receptors involved in disease pathways.

Scientific Research Applications

The unique structure of this compound makes it useful in various applications. Interaction studies are performed to understand how it interacts with biological targets, using techniques like Surface Plasmon Resonance (SPR) and X-ray crystallography. Such studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.

Potential Applications

- Medicinal Chemistry The presence of both furan and oxadiazole rings, along with the bromine atom and carboxylic acid group, contributes to its unique chemical properties and potential applications in medicinal chemistry.

- Anti-inflammatory Agent Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an anti-inflammatory agent. The mechanisms may involve modulation of signaling pathways related to inflammation and cellular proliferation.

- Materials Science The compound has potential applications in materials science.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxamide | Similar furan and oxadiazole structure | Contains an amide instead of a carboxylic acid group |

| 5-(5-Bromo-furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | Lacks methyl group on furan | May exhibit different reactivity due to structural differences |

| 5-Methyl-1,2,4-Oxadiazole-3-Carboxylic Acid | Lacks bromine substitution | Simpler structure but retains similar functional groups |

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Furan/Oxadiazole System

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine .

- Alkyl vs. Aromatic Substituents : Ethyl/methyl groups increase lipophilicity, while aromatic rings (e.g., bromophenyl) improve stacking interactions in biological systems .

Physicochemical Properties

Notes:

- Ethyl/methyl groups balance solubility and bioavailability better than bulky aromatic substituents .

Biological Activity

5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1936392-54-9) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 273.04 g/mol. The structure features a brominated furan ring and an oxadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. Specifically:

- Cytotoxicity : In vitro studies demonstrated that compounds similar to 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, these compounds were found to induce apoptosis in a dose-dependent manner .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 2.41 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively researched. For example:

- Activity Against Pathogens : Modified oxadiazole compounds have demonstrated effectiveness against various gastrointestinal pathogens. One study reported that a lead compound derived from the oxadiazole class exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against Clostridioides difficile, comparable to standard antibiotics like vancomycin .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Clostridioides difficile | 6 | Similar to vancomycin |

| Multidrug-resistant E. faecium | Varies | Effective |

Mechanistic Insights

The biological activity of 5-(5-Bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole is partly attributed to its ability to interact with key cellular pathways:

- Apoptosis Induction : Studies indicate that these compounds can increase p53 expression levels and activate caspase pathways in cancer cells, leading to programmed cell death .

- Inhibition of Enzymatic Activity : Some derivatives have shown selective inhibition against human carbonic anhydrases associated with cancer progression .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Case Study on Cancer Cell Lines : A study investigated the effects of various oxadiazole derivatives on MCF-7 and U937 cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another study focusing on gastrointestinal pathogens, modified oxadiazoles were shown to effectively target resistant strains of bacteria while minimizing impact on beneficial gut microbiota .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(5-bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves coupling a carboxylic acid precursor (e.g., 5-bromo-2-methylfuran-3-carboxylic acid) with a tetrazole derivative using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in solvents such as dichloromethane (DCM) and dimethylformamide (DMF) . For brominated furan intermediates, bromination of furancarboxylic acid derivatives in carbon tetrachloride (CCl₄) at 45–50°C for 24 hours has been reported as a viable step .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the oxadiazole and brominated furan moieties. Infrared (IR) spectroscopy helps identify carboxylic acid and oxadiazole functional groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide definitive structural validation, as demonstrated in studies of related brominated heterocycles .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The bromine atom at the 5-position of the furan ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups. However, its electron-withdrawing nature may reduce nucleophilic substitution rates, requiring palladium catalysts or elevated temperatures. Prior studies on brominated oxadiazoles suggest optimizing ligand systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) for efficient coupling .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests should include thermal gravimetric analysis (TGA) and accelerated degradation studies. The oxadiazole ring is generally stable under acidic conditions but may hydrolyze in strong bases. Storage at −20°C in inert atmospheres (argon or nitrogen) is recommended for long-term preservation, as inferred from protocols for structurally related carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Purification via column chromatography (e.g., using gradients of methanol/DCM or tert-butyl methyl ether/cyclohexane) can isolate the target compound. Computational tools like Density Functional Theory (DFT) simulations of NMR chemical shifts help validate experimental data, as applied to analogous brominated furan-oxadiazole systems .

Q. What mechanistic insights explain the formation of by-products during oxadiazole ring closure?

- Methodological Answer : By-products may form due to incomplete cyclization or side reactions with the coupling agent. Kinetic studies using in-situ IR or HPLC monitoring can identify intermediate species. For example, DIC-mediated reactions may produce urea derivatives if stoichiometry is imbalanced. Adjusting reaction time, temperature, and reagent ratios minimizes these issues .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include exothermicity and solvent volume. Switching to microwave-assisted synthesis or flow chemistry enhances heat distribution and reduces reaction time. Catalytic systems (e.g., ZnCl₂ for oxadiazole cyclization) and solvent recycling (e.g., DCM/DMF mixtures) are cost-effective strategies, as seen in scaled production of related heterocycles .

Q. What computational methods are suitable for predicting the compound’s bioactivity or binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets like enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models, trained on data from analogous brominated furan-carboxylic acids, may guide derivatization for antimicrobial or anti-inflammatory applications .

Q. How do crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer : Single-crystal X-ray diffraction definitively assigns protonation states and confirms the oxadiazole’s planarity. For example, studies on 4-(5-bromobenzyl)thio-phenyl pyrazole-carboxylic acids revealed hydrogen-bonding networks that stabilize specific tautomers. Synchrotron radiation improves resolution for heavy atoms like bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.